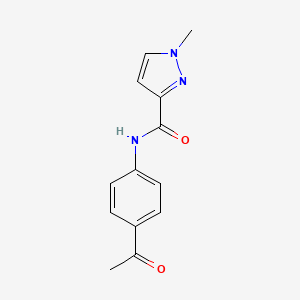

N-(4-乙酰苯基)-1-甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, polarity, reactivity, and stability .科学研究应用

Antimicrobial Activity

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant activity against bacteria such as Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit the growth of these bacteria, suggesting potential for development as antibacterial agents .

Synthesis of Cyclic Imides

The compound has been used in the Michael-type addition of aromatic alcohols to maleimide, leading to the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This reaction is significant for the efficient synthesis of cyclic imides, which are known for their diverse bioactivity, including pharmacological applications .

Coordination Chemistry

Derivatives of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide have been explored in coordination chemistry. They serve as ligands that can complex with transition metals, which is crucial for the development of new materials and pharmaceuticals. The structural features of these compounds make them suitable for forming stable metal complexes .

Organic Transformations

The reactivity of this compound has been utilized in various organic transformations to create other demanding scaffolds. This is particularly useful for synthetic chemists aiming to access heterocyclic cores, which are fundamental structures in many pharmaceuticals .

Antioxidant Properties

Research has indicated that derivatives of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide may possess antioxidant properties. Antioxidants are important for protecting the body from damage caused by free radicals, and these compounds could potentially be developed into therapeutic agents .

Pharmaceutical Applications

The unique structural features of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide derivatives have made them subjects of interest in pharmaceutical research. They have been studied for a variety of biological activities, including antitumor, antiviral, and antimicrobial effects. This broad spectrum of activity highlights the compound’s potential in drug development .

作用机制

Target of Action

Related compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is involved in several cellular processes, including protein folding, intracellular signaling, and apoptosis.

Mode of Action

This interaction could potentially alter cellular processes, leading to observable effects at the molecular and cellular levels .

Result of Action

Based on its potential interaction with heat shock protein hsp 90-alpha, it could influence various cellular processes, potentially leading to changes in cell survival, proliferation, and apoptosis .

安全和危害

属性

IUPAC Name |

N-(4-acetylphenyl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)14-13(18)12-7-8-16(2)15-12/h3-8H,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVVIDLNOVRXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2880345.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880346.png)

![6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2880347.png)

![2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine](/img/structure/B2880353.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide](/img/structure/B2880356.png)

![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)

![1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880359.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2880360.png)

![7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2880367.png)